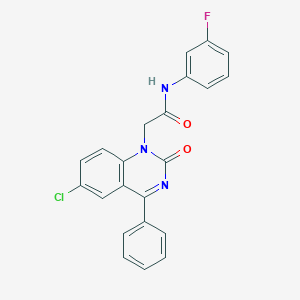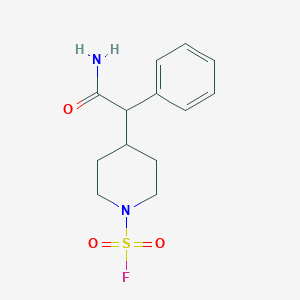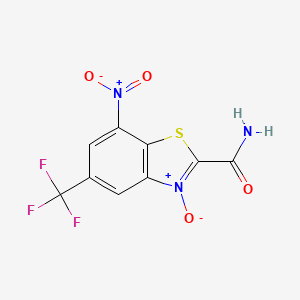
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-fluorophenyl)acetamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound has been extensively studied in scientific research due to its potential therapeutic applications in treating cystic fibrosis and other diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Potential
Synthesis and Pharmacological Activities
Novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides have been synthesized from anthranilic acid, showing potential for analgesic and anti-inflammatory activities with mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Antimicrobial and Anticancer Potentials
A series of derivatives synthesized and evaluated for in vitro antimicrobial and anticancer activities demonstrated significant activity against various microbial strains and cancer cell lines, indicating their potential for drug development (Mehta et al., 2019).
Anti-inflammatory and Analgesic Agents
Research on novel 4(3H)-quinazolinone derivatives has shown promising anti-inflammatory and analgesic activities, suggesting these compounds as potential pharmacological agents (Farag et al., 2012).
Structural Aspects and Properties
Structural and Inclusion Compounds
Studies on amide-containing isoquinoline derivatives have explored their structural aspects, showing the formation of gels and crystalline salts with mineral acids, and highlighting their fluorescence properties, which could be of interest in material science and bioimaging applications (Karmakar et al., 2007).
Molecular Docking and Biological Potentials
Synthesis and molecular docking studies of new acetamide derivatives have explored their interaction with biological targets, demonstrating significant antimicrobial activity and providing insights into their mechanism of action, useful for rational drug design (Rajasekaran & Rao, 2015).
Eigenschaften
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O2/c23-15-9-10-19-18(11-15)21(14-5-2-1-3-6-14)26-22(29)27(19)13-20(28)25-17-8-4-7-16(24)12-17/h1-12H,13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCQDAIYPLPEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(3-fluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methylphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2936968.png)
![1-(2,4-dichlorophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2936972.png)


![1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2936978.png)


![6-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B2936983.png)
![4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-3,5-dimethyl-1,2-oxazole](/img/structure/B2936984.png)


![1-(4-fluorophenyl)-6-(2-morpholino-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2936987.png)
